molecular formula C7H8ClF3N2O2S B11712216 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B11712216
M. Wt: 276.66 g/mol
InChI Key: VEJKBZXHOALNAI-UHFFFAOYSA-N
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Description

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoropropyl group and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and may include steps such as purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Pyrazole N-oxides: Formed from oxidation reactions.

Scientific Research Applications

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in the design of enzyme inhibitors or other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.

    3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a sulfonyl chloride group, leading to different reactivity and applications.

Uniqueness

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the trifluoropropyl group and the sulfonyl chloride group. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H8ClF3N2O2S

Molecular Weight

276.66 g/mol

IUPAC Name

3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C7H8ClF3N2O2S/c1-5-6(16(8,14)15)4-13(12-5)3-2-7(9,10)11/h4H,2-3H2,1H3

InChI Key

VEJKBZXHOALNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)Cl)CCC(F)(F)F

Origin of Product

United States

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